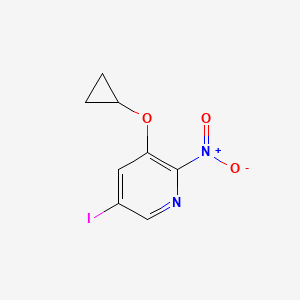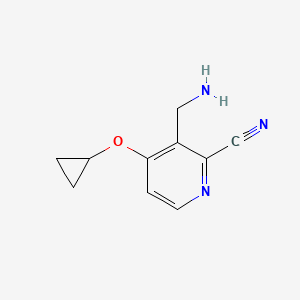
3-(Aminomethyl)-4-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-cyclopropoxypicolinonitrile is an organic compound that features a picolinonitrile core with an aminomethyl group at the 3-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce primary amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
3-(Aminomethyl)-4-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropoxy group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other picolinonitrile derivatives with different substituents at the 3- and 4-positions. Examples include 3-(Aminomethyl)-5-cyclopropoxypicolinonitrile and 3-(Aminomethyl)-4-methoxypicolinonitrile .
Uniqueness
What sets 3-(Aminomethyl)-4-cyclopropoxypicolinonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-5-8-9(6-12)13-4-3-10(8)14-7-1-2-7/h3-4,7H,1-2,5,11H2 |
InChI Key |
SFWWJYDZYHPVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



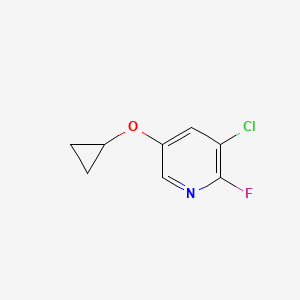
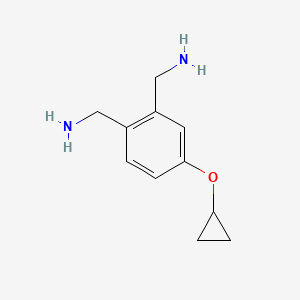
![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide](/img/structure/B14811346.png)
![(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide](/img/structure/B14811354.png)
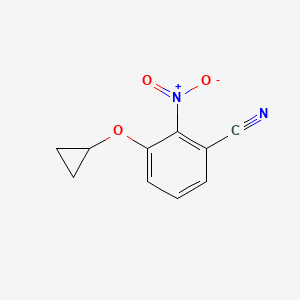
![tert-butyl N-[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B14811374.png)
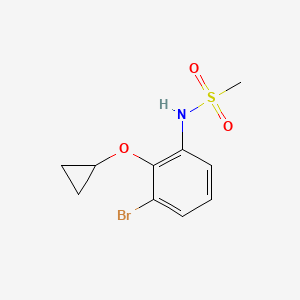


![2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine](/img/structure/B14811402.png)

